2-Chloro-4-fluorophenyl methanesulfonate
Description
The compound 2-chloro-4-fluorophenyl methanesulfonate is an aryl sulfonate ester characterized by a phenyl ring substituted with chlorine (at position 2) and fluorine (at position 4), linked to a methanesulfonate group (-O-SO₂-CH₃). This sulfonyl chloride (C₇H₅Cl₂FO₂S, MW 243.09) serves as a precursor to sulfonate esters and sulfonamides, with applications in organic synthesis and pharmaceutical intermediates .
Key properties of the sulfonyl chloride analog include:
- Molecular formula: C₇H₅Cl₂FO₂S
- Molecular weight: 243.09 g/mol
- Storage conditions: -10°C (powder form) .
- Structural features: The electron-withdrawing chloro and fluoro substituents on the phenyl ring influence reactivity and stability, making it a versatile intermediate in nucleophilic substitution reactions .
Properties
Molecular Formula |
C7H6ClFO3S |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
(2-chloro-4-fluorophenyl) methanesulfonate |
InChI |
InChI=1S/C7H6ClFO3S/c1-13(10,11)12-7-3-2-5(9)4-6(7)8/h2-4H,1H3 |
InChI Key |
NWPMKTJTUSDKMN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=C(C=C(C=C1)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table compares 2-chloro-4-fluorophenyl methanesulfonate (inferred properties) with structurally related compounds:
Key Observations:
Functional Group Reactivity :
- Sulfonyl chlorides (e.g., (2-chloro-4-fluorophenyl)methanesulfonyl chloride ) are highly reactive toward nucleophiles (e.g., amines, alcohols), enabling sulfonamide or sulfonate ester synthesis. In contrast, sulfonate esters (e.g., lead methanesulfonate) are more stable but still susceptible to hydrolysis under acidic/basic conditions .
- Lead methanesulfonate’s ionic nature confers distinct properties (e.g., solubility in polar solvents) compared to covalent aryl sulfonates .
Substituent Effects: The 2-chloro-4-fluoro substitution pattern enhances electrophilicity at the benzylic carbon, facilitating nucleophilic attacks. This contrasts with monosubstituted analogs (e.g., 4-chlorophenyl derivatives), where reduced steric and electronic effects may lower reactivity .
Toxicity and Handling :
- Sulfonyl chlorides require low-temperature storage (-10°C) to prevent decomposition, whereas metal sulfonates like lead methanesulfonate pose significant health risks (e.g., CNS toxicity) even in small doses .
Stability and Decomposition
- Sulfonyl chlorides decompose under moisture, releasing HCl and SO₂. In contrast, sulfonate esters hydrolyze to sulfonic acids and alcohols, with rates dependent on substituent electronic effects .
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